molecular formula C11H13NO2 B1394297 (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid CAS No. 652971-46-5

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Cat. No. B1394297
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed look at how the compound can be synthesized. It might include the starting materials, the reaction conditions, and the yield of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry. It might also include information about any functional groups present in the molecule .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound can undergo. This might include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Production

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of biologically active compounds. A practical and efficient synthesis route for this compound was developed by Ohigashi, Kikuchi, and Goto (2010), achieving an 84% overall yield from (R)-styrene oxide. This process was successfully demonstrated at pilot scale, producing 17 kg of the compound (Ohigashi, Kikuchi, & Goto, 2010).

Spectroscopic Analysis and Theoretical Approach

Devi, Fatma, Parveen, Bishnoi, and Singh (2018) conducted a comprehensive spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound. They used techniques like single-crystal X-ray diffraction and FT-IR, along with density functional theory (DFT) for structural, thermodynamic, and electronic property analysis. This study provides insights into the compound's hyperpolarizability and NMR spectroscopic values, offering a correlation between experimental and theoretical values (Devi et al., 2018).

Potential in Drug Development

The antinociceptive (pain-relieving) and antidepressant-like properties of endomorphin-2 analogs containing proline surrogates, such as (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid, were explored by Perlikowska et al. (2014). They found that these analogs produced strong analgesia in mice and influenced emotion-related behavior, suggesting their potential in developing new drugs for pain and depression (Perlikowska et al., 2014).

Applications in Organic Chemistry

The compound's utility extends to organic chemistry, with various studies focusing on its synthesis and characterization. For instance, the synthesis of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was undertaken by Devi, Fatma, Bishnoi, Srivastava, Shukla, and Kumar (2018). Their work included quantum chemical calculations, suggesting applications in areas like nonlinear optical materials (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).

Enzyme-Catalyzed Kinetic Resolution

The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a related compound, was investigated by Faigl, Kovács, Balogh, Holczbauer, Czugler, and Simándi (2013). This study highlighted the compound's potential in enantioselective synthesis and provided a method for obtaining enantiopure analogs, essential for research and drug development (Faigl et al., 2013).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound. It might include information about its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely .

Future Directions

This would involve a discussion of potential future research directions. This might include potential applications of the compound, questions that remain to be answered about it, and how it might be modified to improve its properties .

properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679634
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

CAS RN

652971-46-5
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
R Perlikowska, J Piekielna, M Mazur… - Bioorganic & medicinal …, 2014 - Elsevier
In our efforts to develop new candidate drugs with antinociceptive and/or antidepressant-like activity, two novel endomorphin-2 (EM-2, Tyr-Pro-Phe-Phe-NH 2 ) analogs, containing …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.